Ethyl 6-(3-nitrophenyl)-6-oxohexanoate

Description

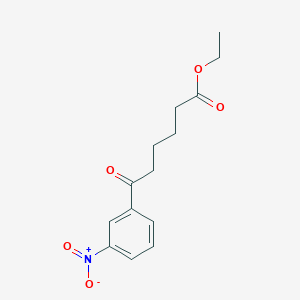

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate is an ester derivative of hexanoic acid featuring a 3-nitrophenyl group attached at the 6-oxo position. Its structure comprises a six-carbon aliphatic chain terminated by an ethyl ester and a ketone-linked meta-nitrophenyl aromatic ring.

Properties

IUPAC Name |

ethyl 6-(3-nitrophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-2-20-14(17)9-4-3-8-13(16)11-6-5-7-12(10-11)15(18)19/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQIJNVIWXBQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645722 | |

| Record name | Ethyl 6-(3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-53-2 | |

| Record name | Ethyl 6-(3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 6-(3-nitrophenyl)-6-oxohexanoate typically involves the esterification of 6-(3-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

-

Synthetic Route

Starting Material: 6-(3-nitrophenyl)-6-oxohexanoic acid

Reagent: Ethanol

Catalyst: Acid catalyst (e.g., sulfuric acid)

Conditions: Reflux

-

Reaction: : [ \text{6-(3-nitrophenyl)-6-oxohexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Chemical Reactions Analysis

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate undergoes various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reagent: Hydrogen gas, Palladium catalyst

Product: Ethyl 6-(3-aminophenyl)-6-oxohexanoate

-

Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reagent: Water, Acid or Base catalyst

Product: 6-(3-nitrophenyl)-6-oxohexanoic acid, Ethanol

-

Substitution: : The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Reagent: Amine or Thiol

Product: Substituted derivatives of this compound

Scientific Research Applications

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It can be utilized in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-nitrophenyl)-6-oxohexanoate depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate belongs to a broader class of aryl-substituted hexanoate esters. Key structural analogs include:

Physicochemical Properties

- Boiling Point and Density: Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate has a predicted boiling point of 373.8±22.0 °C and density of 1.068 g/cm³ . Halogenated analogs (e.g., 4-Cl, 2-F) likely exhibit higher densities and boiling points due to increased molecular weight and polarity . The nitro group in the target compound may further elevate boiling points due to dipole interactions but reduce solubility in nonpolar solvents.

- Spectroscopic Data: For Ethyl 6-(trifluoromethylphenyl)-6-oxohexanoate, characteristic NMR shifts include δ 7.63–7.23 (aromatic protons) and δ 2.62–2.36 (aliphatic chain protons) in $^1$H NMR, with $^{13}$C NMR peaks at δ 168.8 (ester carbonyl) and δ 165.7 (ketone) . The nitro group in the 3-nitrophenyl derivative would deshield adjacent protons, causing downfield shifts in aromatic signals compared to methoxy or chloro analogs.

Market and Suppliers

Biological Activity

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a hexanoate backbone, which contributes to its unique chemical properties. The presence of the nitro group can influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₄ |

| Molecular Weight | 251.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The nitrophenyl moiety may facilitate binding to specific sites on proteins or nucleic acids, leading to alterations in cellular functions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

A study investigated the anticancer properties of this compound through MTT assays on various cancer cell lines, including HeLa cells. The results indicated that the compound exhibits cytotoxic effects, with IC₅₀ values suggesting significant potential for further development as an anticancer agent .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of this compound against various bacterial strains. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Studies

- Histone Deacetylase Inhibition : A series of synthesized compounds similar to this compound were evaluated for their HDAC inhibitory activity. The results indicated that modifications to the nitrophenyl group significantly affected potency, highlighting the importance of structural features in drug design .

- Cytotoxicity in Cancer Research : A study conducted on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. This suggests that the compound could be explored further as part of combination therapies for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.